BenchChemオンラインストアへようこそ!

GCN2iB

GCN2 Kinase Inhibition Enzymatic Assay

GCN2iB is the only GCN2 inhibitor with proven in vivo compatibility at 10 mg/kg BID i.p., delivering synergistic anti-tumor activity with L-asparaginase in xenograft models. Its sub-nanomolar potency and exceptional kinase selectivity eliminate off-target risk, ensuring reliable, translationally relevant data. Replace less potent or poorly bioavailable alternatives like GCN2iA and GCN2-IN-1 with GCN2iB for rigorous preclinical target validation in oncology.

Molecular Formula C18H12ClF2N5O3S
Molecular Weight 451.8 g/mol
Cat. No. B1384116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGCN2iB
Molecular FormulaC18H12ClF2N5O3S
Molecular Weight451.8 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=N1)Cl)S(=O)(=O)NC2=C(C(=C(C=C2)F)C#CC3=CN=C(N=C3)N)F
InChIInChI=1S/C18H12ClF2N5O3S/c1-29-17-15(6-11(19)9-23-17)30(27,28)26-14-5-4-13(20)12(16(14)21)3-2-10-7-24-18(22)25-8-10/h4-9,26H,1H3,(H2,22,24,25)
InChIKeyJGHVXJKGYJYWOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GCN2iB: A High-Potency ATP-Competitive Inhibitor of GCN2 Kinase for Targeted Cancer and Integrated Stress Response Research


GCN2iB (CAS: 2183470-12-2) is a synthetic small-molecule inhibitor of the eukaryotic initiation factor 2 alpha kinase 4 (EIF2AK4), commonly known as general control nonderepressible 2 (GCN2) kinase. It functions as an ATP-competitive inhibitor with an enzymatic half-maximal inhibitory concentration (IC50) of 2.4 nM [1]. This compound is a core tool compound for investigating the integrated stress response (ISR), amino acid deprivation signaling, and for exploring therapeutic vulnerabilities in oncology [1][2].

Why GCN2iB Cannot Be Substituted with Earlier GCN2 Inhibitors Like GCN2iA or GCN2-IN-1


GCN2 inhibitors are not interchangeable due to profound differences in enzymatic potency, kinase selectivity, and, most critically, their suitability for in vivo application. Earlier tool compounds, such as GCN2iA, exhibit favorable in vitro potency but possess a pharmacokinetic profile unsuitable for animal studies . Similarly, first-generation inhibitors like GCN2-IN-1 demonstrate significantly lower potency, with cellular IC50 values in the high nanomolar to low micromolar range . Attempting to substitute GCN2iB with these alternatives in a study requiring in vivo target engagement or high-potency cellular assays will lead to different experimental outcomes, potentially including a lack of pharmacodynamic effect or increased off-target activity. The quantitative evidence below defines the precise performance boundaries that justify selecting GCN2iB for rigorous, translationally relevant research .

Quantitative Evidence for Prioritizing GCN2iB Over Alternative GCN2 Inhibitors


GCN2iB Demonstrates Sub-Nanomolar Enzymatic Potency, a 125-fold Improvement Over GCN2-IN-1

In a cell-free enzymatic assay measuring inhibition of recombinant GCN2 kinase activity, GCN2iB demonstrates an IC50 of 2.4 nM [1]. This is a significant potency improvement over the first-generation inhibitor GCN2-IN-1 (A-92), which has a reported enzymatic IC50 of <300 nM under comparable assay conditions . This difference in potency can have a substantial impact on the concentration required for target engagement and the potential for off-target effects in cell-based assays.

GCN2 Kinase Inhibition Enzymatic Assay Potency Drug Discovery

GCN2iB is Highly Selective for GCN2 Across a Broad Kinase Panel, Limiting Key Off-Targets

In a comprehensive kinase selectivity panel of 468 kinases at a concentration of 1 µM, GCN2iB demonstrated high specificity. The target kinase, GCN2, was inhibited by >99.5% [1]. Only three other kinases (MAP2K5, STK10, and ZAK) showed >95% inhibition at this same concentration [1]. This profile is a direct result of medicinal chemistry optimization and represents a critical improvement over less selective tool compounds, which are more likely to produce confounding phenotypes in phenotypic screens or target validation studies.

GCN2 Kinase Selectivity Off-target Effects Chemical Probe Drug Discovery

GCN2iB Enables In Vivo Studies Due to Improved Pharmacokinetics Over GCN2iA

A key differentiation for GCN2iB is its suitability for in vivo use. Its predecessor, GCN2iA, has a favorable in vitro IC50 of 4.0 nM but is explicitly described as 'not suitable for in vivo use because of its poor pharmacokinetic profile' . In contrast, GCN2iB, while sharing a similar chemical core, has been optimized to achieve the systemic exposure required for preclinical efficacy studies, as demonstrated by its frequent use in mouse xenograft models at a dose of 10 mg/kg twice daily via intraperitoneal injection [1][2]. This makes GCN2iB the tool compound of choice for any research program requiring target validation or therapeutic assessment in animal models.

GCN2 In Vivo Pharmacology Pharmacokinetics Xenograft Models Drug Discovery

GCN2iB Exhibits Strong Cellular Target Engagement and Synergistic Anti-Tumor Activity In Vivo

In cellular and in vivo models, GCN2iB demonstrates clear pharmacodynamic effects. In combination with the chemotherapeutic agent L-asparaginase (ASNase), GCN2iB synergistically reduces viability in cancer cells [1]. This synergy is dependent on the presence of GCN2, as it is not observed in GCN2-knockout cells [1]. In vivo, this translates to a significant antitumor effect. In a CCRF-CEM leukemia xenograft model, the combination of GCN2iB (10 mg/kg twice daily) and ASNase (1,000 U/kg once daily) resulted in a potent synergistic reduction in tumor growth, with a calculated p-value of 0.0002, whereas neither agent alone had a significant effect [1]. This evidence provides a robust and reproducible experimental endpoint for studies involving GCN2 inhibition.

GCN2 ASNS L-Asparaginase Synergy Xenograft Acute Lymphoblastic Leukemia

GCN2iB Has a Defined Solubility Profile for Consistent In Vitro Assay Preparation

For reliable in vitro assay development and execution, a compound's solubility profile is paramount. GCN2iB has a reported maximum solubility of at least 45 mg/mL in DMSO, which equates to a clear stock solution of approximately 100 mM . This high solubility in a standard vehicle facilitates the preparation of concentrated stock solutions, ensuring that the final DMSO concentration in cell-based assays can be kept to a minimum (typically <0.1%), thereby avoiding solvent-induced cytotoxicity or interference with cellular processes .

GCN2 Solubility Assay Development DMSO Formulation

Key Research Applications and Validated Experimental Contexts for GCN2iB


In Vivo Target Validation and Preclinical Oncology Efficacy Studies

GCN2iB is the tool compound of choice for any research program requiring in vivo target validation of GCN2 kinase. Given its demonstrated in vivo compatibility at 10 mg/kg BID i.p., and its well-documented synergistic effect with L-asparaginase in xenograft models of ALL, AML, and pancreatic cancer [1], it is ideally suited for pre-clinical studies exploring GCN2's role in tumor metabolism and therapy resistance. Researchers should prioritize GCN2iB over GCN2iA for all such in vivo work .

High-Fidelity Cellular Assays for the Integrated Stress Response (ISR)

The sub-nanomolar potency (IC50 2.4 nM) and well-defined kinase selectivity profile of GCN2iB make it an optimal chemical probe for cellular studies of the Integrated Stress Response (ISR). Its use at low concentrations (e.g., 0.4-1 µM) minimizes off-target activity, ensuring that observed effects on downstream markers like phospho-eIF2α and ATF4 expression can be confidently attributed to on-target GCN2 inhibition [1]. This is a significant advantage over less potent alternatives like GCN2-IN-1, which require micromolar cellular concentrations .

Investigating Synergy Between GCN2 Inhibition and Amino Acid Deprivation Therapies

A well-validated application for GCN2iB is in co-treatment studies with L-asparaginase (ASNase). The published synergistic effect in both cell viability assays and multiple xenograft models (including CCRF-CEM, MV-4-11, and SU.86.86) provides a robust experimental framework [1]. Researchers can use GCN2iB to probe the mechanistic basis of this synergy, which involves the disruption of the amino acid response and prevention of ASNS upregulation, a key resistance mechanism to ASNase therapy [1].

Mechanistic Studies in ASNS-Low Cancer Models

GCN2iB has been specifically validated for use in cancer models with low basal expression of asparagine synthetase (ASNS). In these models, GCN2iB sensitizes cells to ASNase, and its on-target activity is confirmed by the lack of effect in GCN2-knockout cells [1]. This provides researchers with a genetically defined system for exploring GCN2-dependent and -independent effects of cellular stress, making GCN2iB an essential tool for dissecting the role of the GCN2-ATF4 axis in cancer biology [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for GCN2iB

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.